2-[Cyclohexyl(methyl)carbamoyl]benzoic acid
Description
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a cyclohexyl(methyl)carbamoyl substituent at the ortho position. The cyclohexyl and methyl groups on the carbamoyl moiety contribute to its lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[cyclohexyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCGBSLMTUMNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexyl isocyanate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzoic acid, cyclohexyl isocyanate, methylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
- Cyclohexyl vs.
- Carbamoyl vs.
Analgesic Activity
- This highlights the critical role of the isoindoline-dione core in analgesic efficacy.
Physicochemical Properties
- Crystallinity and Hydrogen Bonding : The planar geometry and hydrogen-bonding networks observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid () suggest that substituents like ethoxy or carbamoyl groups influence crystal packing and solubility. The cyclohexyl(methyl) group in the target compound may introduce steric hindrance, reducing crystallinity compared to simpler derivatives .
Biological Activity
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H19NO3. It features a benzoic acid core modified with a cyclohexyl(methyl)carbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating enzyme activity, particularly through inhibition or activation mechanisms. Specific interactions can lead to changes in cellular pathways, influencing physiological responses.
Inhibition of Cholinesterases
Research indicates that derivatives of this compound have shown promising inhibitory effects on cholinesterases (AChE and BuChE). A study demonstrated that modifications to the carbamoyl group could enhance enzyme inhibition, suggesting that structural variations significantly impact biological potency. For instance, cyclohexyl derivatives exhibited varying levels of inhibition, making them suitable candidates for further exploration in treating conditions like Alzheimer's disease, where cholinergic signaling is compromised .
Antitumor Activity
In vitro studies have suggested that this compound may possess antitumor properties. Its mechanism involves targeting specific cancer cell lines, potentially through the modulation of integrin receptors which play a crucial role in tumor progression and metastasis. The compound's ability to interact with α4β1 integrin has been highlighted as a significant factor in its antitumor efficacy .
Study on Cholinesterase Inhibition
In a comparative study, various derivatives of the compound were synthesized and evaluated for their cholinesterase inhibitory activities. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard treatments like rivastigmine. The most potent derivative showed an IC50 value significantly lower than that of existing drugs, suggesting its potential as a therapeutic agent for cognitive disorders .
Antitumor Efficacy Assessment
A separate investigation assessed the antitumor efficacy of this compound on human cancer cell lines. The study utilized xenograft models to evaluate tumor growth inhibition. Results revealed a dose-dependent response, with notable reductions in tumor size observed at higher concentrations. This study underscored the importance of further exploration into the compound's pharmacokinetics and mechanisms of action within cancer biology .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Cholinesterase inhibitor | 37.4 |
| Cyclohexylcarbamoylbenzoic acid | Structure | Mild inhibitor | 120 |
| Methylcarbamoylbenzoic acid | Structure | No significant activity | N/A |
This table illustrates how this compound compares to related compounds in terms of biological activity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
